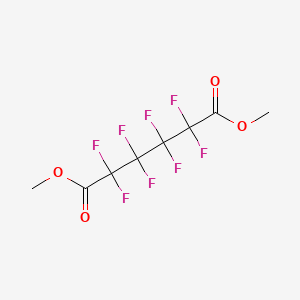

Dimethyl Octafluoroadipate

Descripción

Contextual Overview of Perfluorinated Adipate (B1204190) Derivatives in Chemical Science

Perfluorinated adipate derivatives, such as Dimethyl Octafluoroadipate, are dicarboxylic acid esters where the hydrogen atoms on the adipic acid backbone have been replaced by fluorine atoms. This substitution dramatically alters the compound's physicochemical properties. The high electronegativity and stability of the carbon-fluorine (C-F) bond impart exceptional chemical and thermal resistance to these molecules. chemimpex.commdpi.com In chemical science, these derivatives are primarily valued as monomers for the synthesis of advanced fluorinated polymers. vulcanchem.com The resulting polyesters and other polymers exhibit enhanced durability, low surface energy, and hydrophobicity, making them suitable for high-performance applications. chemimpex.comvulcanchem.com

The synthesis of these derivatives can be achieved through various methods, including the direct fluorination of adipic acid followed by esterification, or through electrochemical fluorination techniques. smolecule.com Research in this area focuses on developing more efficient and selective fluorination methods to access a wider range of functionalized perfluorinated building blocks. acsgcipr.orgorganic-chemistry.org

Interdisciplinary Relevance of Fluorinated Esters in Materials Science, Synthetic Chemistry, and Environmental Studies

The utility of fluorinated esters extends across multiple scientific disciplines, driven by the unique attributes conferred by fluorine.

Materials Science: In materials science, fluorinated esters are crucial for creating specialty polymers and surface coatings. chemimpex.comsmolecule.com Fluorinated polymers are known for their outstanding thermal stability, chemical inertness, and low friction coefficients, leading to their use in demanding environments such as the aerospace, automotive, and electronics industries for seals, coatings, and lubricants. chemimpex.comvulcanchem.commdpi.com The incorporation of fluorinated ester monomers can produce materials with enhanced hydrophobicity, which is valuable for moisture-resistant textiles and electronics. vulcanchem.comrsc.org For instance, research has demonstrated the synthesis of well-defined polystyrenes with fluorinated ester end-groups to create highly ordered, hydrophobic porous films. rsc.org Other studies have explored the use of fluorinated esters as nonflammable electrolyte solvents to improve the safety and energy density of lithium-ion batteries. acs.org

Synthetic Chemistry: In synthetic chemistry, fluorinated esters serve as versatile intermediates and building blocks. chemimpex.comacsgcipr.org Their unique reactivity allows them to be used in a variety of organic reactions to introduce fluorinated segments into larger, more complex molecules. smolecule.com This is particularly significant in the pharmaceutical and agrochemical industries, where the inclusion of fluorine can enhance the metabolic stability and bioavailability of active compounds. smolecule.comrsc.org The development of new methodologies for the stereoselective introduction of fluorine using ester-containing substrates is an active area of research, aiming to create complex chiral fluorinated molecules. mdpi.com

Environmental Studies: The environmental aspect of fluorinated compounds is a subject of significant research and scrutiny. While the extreme stability of perfluorinated substances is an advantage in materials, it also means they are persistent in the environment. mst.dknih.gov Many per- and polyfluoroalkyl substances (PFAS) can degrade into highly stable perfluoroalkyl acids (PFAAs), which are global contaminants. mst.dknih.govtandfonline.com Research in this area focuses on understanding the environmental fate, transport, and potential for bioaccumulation of these compounds. mst.dknih.gov There is also a concerted effort to develop new fluorinated compounds, including some esters, that are more readily biodegradable to mitigate their ecological impact. chemimpex.comnih.gov Studies investigate the degradation pathways of fluorinated esters and other PFAS precursors to better assess their environmental risk. diva-portal.org

Scope and Objectives of Contemporary Research on this compound

Current research on this compound (DMOFA) is focused on leveraging its properties as a fluorinated building block. A primary objective is its utilization in the synthesis of novel fluorinated polyesters. vulcanchem.comresearchgate.netrsc.org Researchers are investigating how to optimize polymerization reactions with diols like ethylene (B1197577) glycol to produce high-performance materials. rsc.orgrsc.org These studies explore the influence of various parameters such as reaction time, temperature, and the use of catalysts or ultrasound to improve conversion rates and control polymer properties. vulcanchem.comrsc.org For example, research has shown that ultrasound can significantly increase reaction conversion rates, particularly for higher molecular weight monomers like DMOFA. vulcanchem.com

Another key research area is the use of DMOFA as an intermediate for the synthesis of other specialized fluorinated compounds, such as surfactants and perfluorinated liquids and gases. chemimpex.comvulcanchem.comsmolecule.com These materials are sought after for applications requiring low surface tension, high thermal stability, and excellent dielectric properties, such as in heat transfer fluids and electronic insulators. smolecule.com Furthermore, DMOFA is used in studies to characterize hybrid organo-inorganic materials, such as aerogels with 3D network structures based on polyfluorinated diacids. chemicalbook.comcookechem.com The overarching goal of this research is to develop new materials with precisely tailored properties for advanced technological applications, from electronics to innovative coatings. chemimpex.comvulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3107-98-0 chemimpex.com |

| Molecular Formula | C₈H₆F₈O₄ chemimpex.com |

| Molecular Weight | 318.12 g/mol chemimpex.com |

| Appearance | Colorless to light yellow clear liquid chemimpex.com |

| Density | 1.55 g/cm³ chemimpex.com |

| Boiling Point | 123 °C at 50 mmHg chemimpex.com |

| Refractive Index | n20D 1.35 chemimpex.com |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Research Findings |

| Polymer Synthesis | Monomer for fluorinated polyesters | Used with ethylene glycol to synthesize poly(ethylene octafluoroadipate). rsc.orgrsc.org Reaction conditions (temperature, ultrasound) influence conversion rates. vulcanchem.comrsc.org |

| Materials Science | Precursor for specialty polymers | Creates polymers with high thermal stability and chemical resistance for coatings and seals in aerospace and automotive industries. chemimpex.comvulcanchem.com |

| Surface Modification | Intermediate for hydrophobic coatings | Enhances water-repellent properties of substrates for textiles and electronics. vulcanchem.com |

| Organic Synthesis | Building block for fluorinated compounds | Serves as an intermediate for producing specialty chemicals like surfactants and lubricants. chemimpex.comvulcanchem.com |

| Advanced Materials | Characterization of aerogels | Useful in the characterization of hybrid organo-inorganic aerogels with 3D network structures. chemicalbook.comcookechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVIIILXUOEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371849 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-98-0 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3107-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Dimethyl Octafluoroadipate Derivatives in Advanced Materials Science

Development of High-Performance Fluorinated Polymers from Dimethyl Octafluoroadipate

The presence of a high density of fluorine atoms in the DMOFA molecule is central to its utility in polymer science. chemimpex.com It is a key monomer in the synthesis of fluorinated polymers, including polyesters, which are noted for their superior performance characteristics compared to their non-fluorinated counterparts. chemimpex.comrsc.org

Polymers derived from this compound exhibit exceptional chemical resistance, a critical property for materials used in harsh environments. chemimpex.comsmolecule.com The strength and stability of the carbon-fluorine bond make these polymers inert to many chemicals. chemimpex.com

Detailed research findings indicate that fluorinated polymers can withstand a wide range of substances, including:

Acids and Bases

Organic Solvents

Oils and Fuels

Oxidizing Agents

This high level of resistance prevents material degradation, swelling, or cracking, thereby extending the service life of components made from these polymers. specialchem.com The chemical inertness is a direct result of the fluorinated segments shielding the polymer backbone from chemical attack. chemimpex.com

Table 1: Chemical Resistance Profile of Fluorinated Polymers

| Chemical Class | Resistance Level | Effect on Polymer |

|---|---|---|

| Strong Acids | Excellent | No significant degradation. |

| Strong Bases | Excellent | Maintains structural integrity. |

| Aliphatic & Aromatic Hydrocarbons | Excellent | Resists swelling and dissolution. specialchem.com |

| Chlorinated Solvents | Good to Excellent | Minor swelling may occur with prolonged exposure. specialchem.com |

| Ketones (e.g., Acetone) | Good | Limited absorption. |

This table provides a generalized resistance profile. Specific performance can vary based on the exact polymer formulation, chemical concentration, and temperature. specialchem.comcurbellplastics.com

The incorporation of DMOFA into polymer chains significantly enhances their thermal stability. vulcanchem.comsmolecule.com The strong C-F bonds require more energy to break than C-H bonds, leading to higher decomposition temperatures. chemimpex.com

A study on the synthesis of fluorinated polyesters from DMOFA and ethylene (B1197577) glycol demonstrated this property through thermogravimetric analysis (TGA). rsc.org The resulting polyester (B1180765), poly(ethylene octafluoroadipate), showed increased thermal stability compared to the individual monomers. rsc.orgrsc.org TGA measures weight loss as a function of temperature, and a higher decomposition temperature indicates greater thermal stability. rsc.org

Table 2: Thermal Decomposition Data for DMOFA-derived Polyester

| Material | Decomposition Temperature at Max. Weight Loss Rate (Tdmax) |

|---|---|

| This compound (Monomer) | ~160 °C |

| Ethylene Glycol (Monomer) | ~180 °C |

Data synthesized from TGA curves presented in research by Zhao et al. (2019). rsc.org

This enhanced stability allows these materials to be used in high-temperature applications where conventional polymers would fail. smolecule.com

The combination of exceptional chemical resistance and thermal stability makes polymers derived from DMOFA highly suitable for the demanding environments of the aerospace and automotive industries. chemimpex.comvulcanchem.com These materials are used to create high-performance coatings and sealants. chemimpex.comsmolecule.com

In these sectors, components are frequently exposed to fuels, hydraulic fluids, lubricants, and extreme temperature fluctuations. Coatings and seals made from DMOFA-derived fluoropolymers provide a durable barrier that protects sensitive parts from corrosion and degradation, ensuring reliability and safety. chemimpex.com Their application enhances the longevity and performance of critical components in engines, fuel systems, and hydraulic assemblies. chemimpex.comvulcanchem.com

Surface Modification Technologies Employing this compound Derivatives

Derivatives of this compound are utilized in surface modification to alter the surface properties of various materials, or substrates. vulcanchem.com The low surface energy characteristic of fluorinated compounds is leveraged to create highly repellent surfaces. smolecule.com

To make a substrate hydrophobic (water-repellent), its surface energy must be lowered. DMOFA derivatives are effective for this purpose due to their perfluorinated segments. Methodologies for application include:

Surface Grafting: Chemical modification techniques can be used to covalently bond DMOFA-derived molecules onto a substrate. researchgate.net This creates a permanent, robust fluorinated layer on the surface.

Inclusion in Coatings: DMOFA derivatives can be formulated into paints and coatings. smolecule.com During the curing process, the fluorinated molecules migrate to the surface, creating a low-energy, hydrophobic film.

Plasma Deposition: In some advanced applications, plasma treatment can be used to activate a surface, followed by exposure to a DMOFA-derived vapor to form a thin, covalently bonded hydrophobic layer. mdpi.com

These methods result in a surface with a high water contact angle, indicating that water will bead up and roll off easily rather than wetting the material.

The ability to create moisture-resistant surfaces is highly valuable in several industries, particularly textiles and electronics. chemimpex.comvulcanchem.com

Textile Applications: When applied to fabrics, DMOFA-derived coatings create water- and stain-repellent textiles. This is useful for outdoor wear, upholstery, and protective clothing, where resistance to moisture and soiling is essential without compromising the fabric's breathability. vulcanchem.com

Electronic Applications: In the electronics industry, moisture is a significant cause of failure, leading to corrosion, electrical shorts, and component degradation. chemimpex.com Applying thin, hydrophobic coatings derived from DMOFA to circuit boards and other sensitive electronic components provides a protective barrier against humidity and accidental liquid exposure, thereby increasing the reliability and lifespan of the devices. vulcanchem.comsmolecule.com

Formulation of Advanced Coatings and Sealants for Durability and Environmental Protection

The integration of this compound (DMOFA) derivatives into the formulation of coatings and sealants represents a significant advancement in materials science, aimed at enhancing durability and promoting environmental protection. DMOFA serves as a fundamental building block for creating fluorinated polymers, which are prized for their exceptional stability and unique surface properties. vulcanchem.com These polymers, primarily fluorinated polyesters and polyurethanes, form the basis of advanced formulations for coatings and sealants used in demanding sectors such as aerospace, automotive, and construction. vulcanchem.comspecialchem.com

The core advantage of using DMOFA lies in its perfluorinated backbone structure, which imparts a unique combination of high thermal stability, chemical resistance, and low surface tension to the resulting polymers. smolecule.com When formulated into coatings, these characteristics translate into surfaces that are highly resistant to degradation from chemicals, extreme temperatures, and environmental weathering.

Enhancing Durability through Fluoropolymer Formulation

Research has focused on synthesizing fluorinated polymers where DMOFA or similar fluorinated monomers are reacted to form the polymer backbone. For instance, fluorinated polyesters can be synthesized from the reaction of this compound with diols like ethylene glycol. rsc.org These fluorinated polyesters can then be incorporated as soft segments into polyurethane chains.

Fluorinated polyurethanes (FPUs) are a key area of development. In these formulations, fluorinated diols or polyols (derived from monomers like DMOFA) are reacted with diisocyanates. mdpi.com The resulting FPU coatings exhibit significantly improved durability compared to their non-fluorinated counterparts. Key enhancements include:

Superior Hydrophobicity: The presence of fluorine atoms in the polymer chain lowers the surface energy of the coating, leading to excellent water and oil repellency. smolecule.com This is critical for preventing corrosion and biofouling on marine structures like ship propellers. nimte.ac.cn

Exceptional Cavitation Erosion Resistance: In a study on FPU coatings for marine applications, a formulation containing a hydroxy-terminated liquid fluorine elastomer demonstrated a dramatic reduction in material loss due to cavitation. The erosion rate of the optimized FPU coating was found to be only 26.3% of that of a standard polyurethane (PU) coating, a testament to the resilience imparted by the fluorinated segments. nimte.ac.cn

High Thermal Stability: Fluorinated polyurethanes show enhanced stability at high temperatures. Research has demonstrated that FPUs can have decomposition onset temperatures ranging from 247–330 °C, making them suitable for applications requiring performance across a wide temperature interval. mdpi.com

The table below summarizes research findings on the improved properties of coatings derived from fluorinated polymers.

| Property | Polymer System | Research Finding | Source |

| Cavitation Erosion Resistance | Fluorinated Polyurethane (FPU) vs. Polyurethane (PU) | The erosion rate of the FPU coating was only 26.3% of the standard PU coating. | nimte.ac.cn |

| Thermal Stability | Fluorinated Polyurethane (FPU) | Decomposition onset temperatures ranged from 247–330 °C. | mdpi.com |

| Surface Properties | Coatings with Fluorinated Polymers | Low surface tension enhances hydrophobic properties, critical for moisture resistance. | vulcanchem.comsmolecule.com |

| Chemical Resistance | Fluorinated Polymers | The fluorine-containing soft segments in FPUs are not subject to hydrolysis, ensuring stability. | vulcanchem.comnimte.ac.cn |

Innovations for Environmental Protection

The use of DMOFA derivatives also aligns with goals for environmental protection, primarily through two avenues: creating protective barriers and enabling greener synthesis methods.

Protective Barrier Coatings: The chemical inertness and low permeability of fluoropolymer-based sealants make them ideal for creating robust seals in applications like tank linings and pipeline coatings. specialchem.com These coatings prevent the leakage of corrosive or hazardous materials, thereby protecting the surrounding environment. Their durability also extends the service life of the coated infrastructure, reducing the need for frequent replacement and the associated environmental footprint. nimte.ac.cn

Environmentally Friendly Synthesis: Traditional polyurethane synthesis involves the use of highly toxic isocyanates. Recent breakthroughs have established novel, non-isocyanate methods for producing polyurethanes. One such method utilizes a fluorinated carbonate, which reacts with diamines to form the polyurethane. eurekalert.org This process can proceed at lower temperatures without the need for solvents or catalysts, resulting in a high-quality, transparent polymer. eurekalert.org The only byproduct, a fluorinated alcohol, can be recovered and recycled, contributing to a more sustainable manufacturing cycle. eurekalert.org The successful synthesis of a fluorinated polyurethane via this method demonstrates a pathway for creating high-performance, durable coatings in a safer and more environmentally benign manner. eurekalert.org

The table below details the components used in the synthesis of advanced fluorinated polymers for coatings.

| Polymer Type | Monomers / Segments | Resulting Polymer Properties |

| Fluorinated Polyester | This compound, Ethylene Glycol | Foundation for creating fluorinated polyols. |

| Fluorinated Polyurethane (FPU) | 4,4-diphenylmethane diisocyanate (MDI), Poly-tetrahydrofuran glycol (PTMG), Hydroxy-terminated liquid fluorine elastomer (LFH) | Superior hydrophobicity, thermal stability, and cavitation erosion resistance. nimte.ac.cn |

| Fluorinated Polyurethane (FPU) | Fluorinated diols, Aromatic and Cycloaliphatic diisocyanates | Low glass transition temperatures and high thermal decomposition temperatures. mdpi.com |

Environmental Research and Sustainability Considerations of Fluorinated Esters, with Specific Reference to Dimethyl Octafluoroadipate

Investigation into the Development of Biodegradable Fluorinated Compounds

The significant environmental persistence of many organofluorine compounds has spurred research into developing fluorinated substances that are designed for degradation. A primary strategy involves incorporating functional groups that are susceptible to microbial or chemical breakdown, thereby preventing the long-term accumulation of the original compound in the environment. nih.govacs.org The inclusion of ester bonds within the carbon backbone of fluorinated polymers is a prominent example of this "benign by design" approach. rsc.orgrsc.org

Research into fluorinated polyesters has shown that the presence of ester linkages can facilitate degradation. rsc.org For instance, a new class of degradable fluorinated polymers was developed through the copolymerization of tetrafluorophthalic anhydride (B1165640) and propylene (B89431) oxide, which demonstrated degradation rates up to 20 times faster than their non-fluorinated equivalents. rsc.org This accelerated degradation is partly attributed to the increased susceptibility of the carbonyl group to nucleophilic attack, a characteristic enhanced by the presence of fluorine. rsc.org

Comparative Environmental Fate and Transport Studies of Per- and Polyfluoroalkyl Substances (PFAS) and Fluorinated Esters

The environmental behavior of fluorinated esters like Dimethyl Octafluoroadipate is best understood in comparison to the broader and more extensively studied class of per- and polyfluoroalkyl substances (PFAS). PFAS are known for their exceptional persistence and mobility, leading to widespread environmental contamination. nih.gov Fluorinated esters are considered polyfluoroalkyl substances and can act as precursors to the more persistent perfluoroalkyl acids (PFAAs). nih.govacs.org

Fluorotelomer-based compounds, which include various esters, are used in numerous products and are suspected of degrading into fluorotelomer alcohols (FTOHs) and subsequently into perfluorocarboxylates (PFCAs). purdue.edu The environmental fate of these precursor compounds is critical, as their transformation can lead to a continuous release of highly stable PFAAs long after the initial contamination event. nih.gov Studies on polyfluoroalkyl phosphate (B84403) esters (PAPs), for example, have established them as biological precursors to PFCAs. scholaris.ca

Table 1: Comparative Environmental Profile of PFAS vs. Fluorinated Esters

| Attribute | Per- and Polyfluoroalkyl Substances (PFAS) | Fluorinated Esters (e.g., this compound) |

|---|---|---|

| Persistence | Extremely high, particularly for PFAAs ("forever chemicals"). nih.gov | Variable. Ester linkages are susceptible to hydrolysis/biodegradation, but the resulting fluorinated backbone is highly persistent. purdue.eduturi.org |

| Bioaccumulation | Chain-length dependent; long-chain PFAAs are known to bioaccumulate in protein-rich tissues. nih.govuri.edu | Potential for bioaccumulation is not well-studied but is expected to be influenced by chain length and metabolism. nih.gov |

| Degradation Products | Many polyfluorinated PFAS degrade into highly stable PFAAs (e.g., PFOA, PFOS). nih.gov | Potential to degrade into intermediate products (e.g., fluorotelomer alcohols) and ultimately form persistent PFAAs. purdue.eduacs.org |

| Environmental Mobility | High mobility in water, leading to widespread contamination of aquatic systems. acs.org | Mobility is dependent on specific structure and degradation products. Short-chain degradation products are expected to be highly mobile in water. acs.org |

Persistence: The defining characteristic of many PFAS, particularly perfluoroalkyl acids (PFAAs) like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), is their extreme resistance to environmental degradation. nih.gov This persistence is due to the strength of the carbon-fluorine (C-F) bond. nih.gov Polyfluorinated substances, including fluorinated esters, contain both the highly stable perfluoroalkyl moieties and non-fluorinated parts that are more susceptible to degradation. nih.gov The ester linkages in a compound like this compound can undergo hydrolysis, breaking the molecule down. However, the resulting fluorinated aliphatic chain remains highly persistent. purdue.eduturi.org

Bioaccumulation: The bioaccumulation potential of PFAS is directly related to the length of their fluorinated carbon chain. nih.gov Long-chain PFCAs and PFSAs are known to bioaccumulate in organisms, binding to proteins in the blood and liver rather than accumulating in fatty tissues like other persistent organic pollutants. nih.govuri.edu Perfluoroalkane sulfonates (PFSAs) are generally more bioaccumulative than PFCAs of the same chain length. nih.gov PFCAs with seven or fewer fluorinated carbons are not typically considered bioaccumulative according to regulatory criteria. nih.gov

The bioaccumulation potential of this compound has not been specifically studied. However, by analogy with other fluorinated precursors, it would likely undergo biotransformation, and the resulting metabolites would govern the bioaccumulation potential. If degradation leads to the formation of long-chain PFAAs, these end products could bioaccumulate in food webs. uri.edu

A significant environmental concern with polyfluorinated compounds is their potential to serve as precursors to terminal PFAAs. nih.gov Numerous studies on fluorotelomer-based substances and polyfluoroalkyl phosphate esters (PAPs) have demonstrated that these compounds can degrade in the environment to form PFCAs. acs.orgscholaris.caresearchgate.net

For fluorinated esters, the degradation process is expected to begin with the cleavage of the ester bond, either through abiotic hydrolysis or microbial action. purdue.eduturi.org This initial step would release the perfluorinated alkyl chain. For example, studies on fluorotelomer stearate (B1226849) mono-esters in soil have shown that the ester linkage breaks, releasing fluorotelomer alcohols (FTOHs). purdue.edu These FTOH intermediates then undergo further microbial transformation. purdue.edu

The aerobic biodegradation of FTOHs proceeds through several steps, forming intermediates such as saturated and unsaturated fluorotelomer carboxylic acids (FTCAs and FTUCAs), which are ultimately transformed into PFCAs. turi.orgnih.govvliz.be This process suggests that a compound like this compound could potentially degrade to form perfluorohexanedioic acid, a dicarboxylic PFAA. The detection of odd-chain PFCAs in some degradation studies indicates that multiple degradation pathways may exist. acs.org

PFAS are ubiquitously detected in environmental compartments across the globe. scholaris.ca

Water: Due to the high water solubility of shorter-chain PFAS and the surfactant properties of longer-chain compounds, water is a primary medium for their transport. acs.org PFOA is often the dominant PFC found in lake water, while PFOS levels can also be significant. scispace.comrsc.org

Soil and Sediment: PFAS can sorb to soil and sediment, with the extent of sorption increasing with the length of the perfluorocarbon chain and the organic carbon content of the soil. purdue.edu PFOS is frequently the dominant PFC found in sediments. rsc.orgnih.gov Precursor compounds in upper soil layers are susceptible to degradation, leading to the formation and subsequent transport of PFAAs to groundwater. researchgate.net

Biota: PFAS accumulate in organisms, with concentrations often increasing at higher trophic levels (biomagnification). nih.gov PFOS is typically the most prevalent compound found in aquatic animals. rsc.orgnih.gov The accumulation patterns can differ between species; for instance, floating plants have been observed to have different PFC composition profiles compared to aquatic animals. rsc.org The transfer of PFAA precursors from sediment to biota is a significant exposure pathway, with transformation occurring within the food chain. core.ac.uk

For a fluorinated ester like this compound, its initial distribution would be governed by its physicochemical properties. Over time, as it degrades, the distribution of its transformation products would follow patterns similar to other PFAS, with shorter-chain, more mobile intermediates partitioning into water and longer-chain, more persistent PFAAs accumulating in sediment and biota. purdue.eduresearchgate.net

Methodologies for Assessing the Ecological Impact of Fluorinated Compounds

The detection and quantification of fluorinated compounds in complex environmental matrices require sophisticated analytical techniques due to their low concentrations and the potential for contamination during sampling and analysis.

Targeted Analysis: The most common and validated approach for quantifying known PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). lcms.czlcms.cz This technique offers high sensitivity and specificity, allowing for the detection of PFAS at parts-per-trillion (ng/L) levels. lcms.cz Standardized methods, such as EPA Method 537.1 and 533, have been developed for the analysis of a specific list of PFAS in drinking water using LC-MS/MS. shimadzu.com The methodology involves sample preconcentration, often using solid-phase extraction (SPE), followed by instrumental analysis. chromatographyonline.com

Non-Targeted and Sum Parameter Analysis: Because targeted methods only detect a fraction of the thousands of existing PFAS, other techniques are used to assess the total organofluorine content. chromatographyonline.comperkinelmer.com These "total fluorine" methods act as a proxy for the total PFAS burden in a sample. montrose-env.com

Total Organic Fluorine (TOF) Analysis: This method measures the total amount of organically bound fluorine. It typically involves combustion ion chromatography (CIC), where a sample is combusted to convert all fluorine to hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. qa-group.comalsglobal.com Variations include measuring adsorbable organic fluorine (AOF) for water samples or extractable organic fluorine (EOF) for solid samples. montrose-env.comqa-group.com

Other Techniques: Methods such as particle-induced gamma-ray emission (PIGE) and high-resolution mass spectrometry (HRMS) are also used in research settings for non-targeted screening and identification of unknown fluorinated compounds. bizngo.orgtandfonline.com

Table 2: Summary of Analytical Techniques for Fluorinated Compounds

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies/quantifies them by mass-to-charge ratio. lcms.cz | Targeted quantification of known PFAS. lcms.cz | High sensitivity and specificity; well-established methods (e.g., EPA 537.1). lcms.czshimadzu.com | Only detects pre-selected compounds; cannot identify unknown PFAS. chromatographyonline.com |

| Combustion Ion Chromatography (CIC) | Combusts sample to convert organofluorine to HF, which is quantified by IC. qa-group.com | Measures sum parameters like TOF, AOF, EOF. montrose-env.com | Provides a measure of total organofluorine burden; useful for screening. qa-group.com | Not compound-specific; higher detection limits than LC-MS/MS. alsglobal.com |

| Pyrolysis-GC/MS | Breaks down polymers with heat and analyzes fragments by GC/MS. | Qualitative identification of fluoropolymers in solid products. rsc.org | Can identify the type of polymer present. rsc.org | Qualitative/semi-quantitative; not suitable for water samples. |

| HRMS | High-resolution mass spectrometry for accurate mass measurement. | Non-targeted screening and identification of unknown PFAS. tandfonline.com | Can discover novel and emerging PFAS. | Complex data analysis; quantification requires standards. |

Risk Assessment Frameworks for Novel Fluorinated Materials

The proliferation of novel fluorinated materials, driven by their unique and valuable physicochemical properties, presents a significant challenge for environmental and health regulation. Compounds such as this compound are part of a vast and structurally diverse class of substances, often referred to as per- and poly-fluoroalkyl substances (PFAS). The historical environmental persistence and toxicity associated with legacy PFAS, like Perfluorooctanoic acid (PFOA), have underscored the critical need for robust and precautionary risk assessment frameworks to evaluate new fluorinated materials before they are widely commercialized.

Standard chemical risk assessment is a multi-step scientific process designed to estimate the probability of adverse effects on human health or the environment resulting from exposure to a substance. acs.orgnih.gov This process is the foundation of major regulatory systems globally, including the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the United States' Toxic Substances Control Act (TSCA). europa.euchemicalsafetyfacts.org The framework is typically broken down into four distinct stages: hazard identification, exposure assessment, dose-response assessment, and risk characterization. acs.orgchemsafetypro.com

However, the unique properties of fluorinated materials, particularly their extreme persistence, pose significant challenges to this traditional paradigm. nih.govepa.gov For a novel compound like this compound, a comprehensive risk assessment is complicated by a lack of extensive toxicological and environmental fate data.

Hazard Identification

The first step in any risk assessment is to identify the intrinsic hazardous properties of a substance. For novel fluorinated compounds, this involves a combination of experimental testing, predictive modeling (such as Quantitative Structure-Activity Relationships or QSAR), and analysis of data from structurally similar chemicals.

For this compound, publicly available information from chemical databases provides a baseline hazard profile based on standardized classification systems.

Table 1: Physicochemical and Hazard Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6F8O4 | PubChem |

| Molecular Weight | 318.12 g/mol | PubChem |

| GHS Pictogram | Irritant | ECHA C&L Inventory |

| Hazard Statements | H315: Causes skin irritation | ECHA C&L Inventory |

| H319: Causes serious eye irritation | ECHA C&L Inventory | |

| H335: May cause respiratory irritation | ECHA C&L Inventory |

Beyond these immediate hazards, a primary concern for all fluorinated materials is their environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering many of these substances highly resistant to degradation. itrcweb.org Another critical consideration is the potential for polyfluorinated substances to transform into more stable and mobile perfluorinated acids (PFAAs), which can be more bioavailable and toxic. itrcweb.org Therefore, hazard identification for a novel ester like this compound must also consider its potential degradation pathways and the hazards of its transformation products.

Exposure Assessment

Exposure assessment evaluates the potential for human and environmental contact with a chemical throughout its lifecycle—from manufacturing and industrial use to consumer use and final disposal. chemsafetypro.com This requires an understanding of the substance's environmental fate and transport, including its mobility in soil, water, and air. itrcweb.org

Key factors influencing the environmental transport of fluorinated compounds include:

Chain Length: Longer fluorinated chains tend to be more bioaccumulative.

Functional Group: The type of functional group (e.g., carboxylate, sulfonate, ester) significantly affects a compound's solubility, partitioning behavior, and interaction with environmental media like soil and sediment. itrcweb.org

Volatility: Some fluorinated precursor substances can be volatile, leading to long-range atmospheric transport.

For novel materials, specific exposure scenarios may not be well-defined, and data on environmental concentrations are typically unavailable. Assessors must therefore rely on predictive models and information about the intended applications of the substance to estimate potential releases and exposures.

Dose-Response and Risk Characterization

Dose-response assessment quantifies the relationship between the magnitude of exposure and the probability of an adverse effect. nih.gov This step is essential for establishing safe exposure levels, such as a Derived No-Effect Level (DNEL). For most novel fluorinated substances, including this compound, the extensive toxicological studies required to determine dose-response relationships (e.g., chronic, reproductive toxicity studies) are often not available.

Table 2: Application of the Standard Risk Assessment Framework to Novel Fluorinated Materials

| Assessment Step | Standard Procedure | Challenges for Novel Fluorinated Materials |

|---|---|---|

| Hazard Identification | Review of toxicological data to identify adverse effects. | Limited or no substance-specific toxicity data. High persistence is a key hazard. Potential for transformation to more toxic PFAAs. |

| Exposure Assessment | Quantify exposure pathways and levels for humans and ecosystems. | Unknown commercial uses and release volumes. Environmental fate and transport properties are often unmeasured. |

| Dose-Response | Determine safe exposure levels (e.g., NOAEL, DNEL) from animal studies. | Lack of chronic toxicity and ecotoxicity data is common. |

| Risk Characterization | Integrate hazard and exposure data to estimate the probability of harm. | High uncertainty due to data gaps. Qualitative assessment often relies on persistence as a dominant factor. |

Evolving Frameworks and Grouping Strategies

The challenges posed by the thousands of PFAS have prompted a re-evaluation of traditional, substance-by-substance risk assessment. nih.govnih.gov It is widely considered impractical to conduct full assessments for every individual compound. msu.edursc.org Consequently, regulatory bodies and scientists are developing alternative strategies.

Grouping and Read-Across: This approach involves grouping structurally similar chemicals to use data from well-studied compounds to infer the properties of those with little or no data. nih.govkao.com For example, fluorinated esters could be assessed as a category based on shared structural features and predicted metabolic pathways.

Persistence as a Stand-Alone Hazard: Given that highly persistent chemicals can build up in the environment over time, some frameworks propose that extreme persistence alone should be sufficient to trigger regulatory action, a concept known as the "P-sufficient" approach. nih.govnih.govresearchgate.net This is a precautionary approach that aims to avoid long-term, irreversible contamination.

Essential Use: This concept, increasingly discussed within frameworks like REACH, proposes that the production and use of highly hazardous substances like certain PFAS should be permitted only for applications that are critical for health, safety, or the functioning of society, and for which no viable alternatives exist.

Regulatory frameworks are continuously evolving to address these complexities. Revisions to regulations like REACH are incorporating new assessment metrics for properties such as persistence, mobility, and toxicity (PMT). reachsafetydatasheets.comchementors.com In the U.S., the EPA is using its authority under TSCA to require more robust reviews for new PFAS and to manage risks from existing ones. epa.govlgwmlaw.comscsengineers.com These evolving frameworks aim to provide a more efficient and protective system for evaluating the risks of novel fluorinated materials before they result in widespread and persistent environmental contamination.

Future Research Directions and Emerging Paradigms in Dimethyl Octafluoroadipate Chemistry

Exploration of Green Chemistry Principles for Sustainable Synthesis Pathways

The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. The application of green chemistry principles is crucial for developing more sustainable and environmentally benign synthetic routes to Dimethyl Octafluoroadipate and related molecules.

Future research in this area is focusing on several key aspects:

Biocatalysis and Enzymatic Synthesis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. researchgate.net Research has demonstrated the potential of biocatalysis for the synthesis of fluorinated compounds, including the use of enzymes like lipases for the production of fluorinated polyesters. acs.orgnih.gov For instance, the lipase (B570770) Candida antarctica lipase B (CALB) has been successfully used in the synthesis of poly(ethylene octafluoroadipate) from this compound and ethylene (B1197577) glycol. nih.gov This enzymatic approach often proceeds under milder reaction conditions and can reduce the generation of hazardous waste. acs.org Future work will likely focus on discovering and engineering new enzymes with enhanced activity and stability for the synthesis of a broader range of fluorinated esters. researchgate.netacs.orgchemrxiv.org

Energy Efficiency and Waste Reduction: Green chemistry emphasizes the design of processes that are energy-efficient and minimize waste. acs.org This can involve the use of catalytic reactions that proceed at lower temperatures and pressures, as well as the development of one-pot syntheses that reduce the number of purification steps and the use of solvents. acs.org The goal is to improve the "atom economy" of the synthesis, ensuring that a maximal amount of the starting materials is incorporated into the final product.

| Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Deriving precursors from biomass instead of petrochemicals. pharmafeatures.comreagent.co.uk | Reduced carbon footprint, decreased reliance on fossil fuels. heraeus-precious-metals.com |

| Biocatalysis | Employing enzymes like lipases for esterification and polymerization. nih.gov | High selectivity, milder reaction conditions, reduced waste. acs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized by-product formation, increased efficiency. |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Reduced energy consumption and operational costs. |

Innovation in Material Applications Beyond Current Industrial Standards

This compound serves as a valuable building block for a variety of high-performance materials due to the inherent properties of its fluorinated structure. chemimpex.com Innovations in material science are expected to expand its applications beyond current industrial standards, particularly in demanding environments.

The high thermal and chemical stability conferred by the fluorine atoms makes this compound and its derivatives suitable for:

Advanced Lubricants: Fluorinated lubricants, such as perfluoropolyethers (PFPEs), are known for their exceptional performance in extreme conditions, including wide temperature ranges and chemically aggressive environments. engineering.comikv.frcondatcorp.com this compound can be a precursor to or a component of advanced lubricants for aerospace, semiconductor manufacturing, and other high-tech industries where conventional hydrocarbon-based lubricants fail. engineering.com These lubricants are non-flammable, have low volatility, and are compatible with a wide range of materials. condatcorp.com

High-Performance Polymers and Coatings: As a monomer, this compound can be used to synthesize fluorinated polyesters with enhanced properties. nih.gov These polymers exhibit improved hydrophobicity and oleophobicity, making them ideal for high-performance coatings that offer protection against corrosion, weathering, and pollution. nih.gov Such coatings are valuable in the automotive, aerospace, and construction industries. chemimpex.com

Specialty Electronics: The electronics industry utilizes per- and polyfluoroalkyl substances (PFAS) for a variety of applications due to their dielectric strength, chemical inertness, and thermal stability. chemsec.orgadec-innovations.comgetenviropass.comsiliconexpert.com this compound and polymers derived from it could find use in protective coatings for electronic components, specialty fluids for manufacturing processes, and as materials for printed circuit boards, especially in high-frequency applications. chemsec.orgsiliconexpert.comchemistry-matters.com The low surface energy and moisture resistance of these materials are particularly beneficial in enhancing the reliability and longevity of electronic devices. chemimpex.comchemsec.org

| Application Area | Key Properties | Potential Innovations |

|---|---|---|

| Aerospace Lubricants | Wide operating temperature range, chemical inertness, low outgassing. engineering.comcondatcorp.com | Lifetime lubrication for satellite components, resistance to reactive rocket propellants. |

| Protective Coatings | Hydrophobicity, oleophobicity, UV resistance, anti-corrosion. nih.gov | Self-cleaning surfaces for buildings and vehicles, anti-fouling coatings for marine applications. |

| Electronics and Semiconductors | High dielectric strength, thermal stability, chemical resistance. chemsec.orgadec-innovations.comsiliconexpert.com | Advanced coolants for data centers, insulating layers in next-generation microchips. |

Development of Advanced Environmental Remediation Technologies for Fluorinated Compounds

The very stability that makes fluorinated compounds like this compound valuable in many applications also contributes to their persistence in the environment. nih.gov While not all fluorinated compounds are classified as per- and polyfluoroalkyl substances (PFAS) in the regulatory sense, the strong carbon-fluorine bond is a common feature that makes them resistant to natural degradation. nih.govnih.gov Consequently, there is a significant research effort focused on developing effective technologies for the remediation of water and soil contaminated with these compounds. epa.gov

Emerging remediation technologies that could be applicable to this compound and other fluorinated esters include:

Reductive Defluorination: This approach uses reducing agents to break the carbon-fluorine bonds. mdpi.com Photoreductive methods, often employing UV light in the presence of a catalyst or an electron donor, have shown promise in degrading perfluorooctanoic acid (PFOA), a related compound. rsc.org The process can lead to the stepwise removal of CF2 units, ultimately mineralizing the compound to fluoride (B91410) ions and non-toxic carbon compounds. youtube.com

Mechanochemical Destruction: This method involves the use of mechanical energy, such as ball milling, to induce chemical reactions. rsc.org In the presence of certain reagents, this process can effectively break down the structure of persistent organic pollutants, including those with strong C-F bonds. rsc.org

Electrochemical Oxidation: This technique utilizes an electric current to generate highly reactive species that can oxidize and degrade recalcitrant organic compounds. researchgate.net It has been investigated as a promising method for the remediation of PFAS-contaminated water. epa.govresearchgate.net

Bioremediation: Although challenging due to the stability of the C-F bond, some microbial degradation of polyfluorinated compounds has been observed. nih.govnih.govresearchgate.net Future research may focus on identifying or engineering microorganisms capable of cleaving the C-F bond in compounds like this compound, offering a potentially more sustainable remediation strategy. nih.gov

| Technology | Mechanism | Status |

|---|---|---|

| Reductive Defluorination | Chemical or photochemical reduction to break C-F bonds. mdpi.comrsc.org | Effective at the lab scale, with ongoing research into scalability. youtube.com |

| Mechanochemical Destruction | Using mechanical force to induce degradation reactions. rsc.org | Promising for treating contaminated soils and concentrated wastes. |

| Electrochemical Oxidation | Generation of powerful oxidizing agents via electrolysis to mineralize compounds. researchgate.netresearchgate.net | Demonstrated effectiveness for various PFAS; optimization for different waste streams is under investigation. epa.gov |

| Bioremediation | Use of microorganisms to break down fluorinated molecules. nih.govresearchgate.net | Still in early stages of research for highly fluorinated compounds. nih.govnih.gov |

Synergistic Integration of Experimental and Computational Methodologies in Fluorine Chemistry

The unique electronic properties of fluorine present both opportunities and challenges in the study of fluorinated molecules. A synergistic approach that combines advanced experimental techniques with powerful computational methods is becoming indispensable for a deeper understanding of the structure, properties, and reactivity of compounds like this compound. acs.orgyukiozaki.com

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to predict the molecular and electronic structures of fluorinated compounds. rsc.orgdigitellinc.comresearchgate.netmdpi.comd-nb.infonih.govemerginginvestigators.org These methods can provide insights into reaction mechanisms, spectroscopic properties, and the nature of noncovalent interactions involving fluorine. acs.orgd-nb.infoemerginginvestigators.org For example, computational studies can help rationalize the outcomes of synthetic reactions or predict the adsorption behavior of fluorinated molecules on different surfaces, which is relevant for both material science and environmental remediation. digitellinc.commdpi.comd-nb.infonih.gov

Advanced Spectroscopy: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structure of fluorinated molecules. nih.gov The combination of experimental spectroscopic data with quantum chemical calculations allows for a more accurate assignment of spectral features and a more detailed understanding of molecular conformation and dynamics. acs.orgyukiozaki.com

Integrated Approaches: The true power of this synergy lies in the iterative process where experimental results inform and validate computational models, and computational predictions guide new experimental designs. acs.orgyukiozaki.com This integrated approach can accelerate the discovery and development of new fluorinated materials with tailored properties and can provide a more fundamental understanding of the environmental fate and transport of these compounds. d-nb.inforesearchgate.net High-level computational methods are also being used to provide benchmark data for interpreting experimental spectra of fluorine-containing molecules. latrobe.edu.au

| Methodology | Contribution | Example Application |

|---|---|---|

| Computational Chemistry (e.g., DFT) | Prediction of molecular structure, reaction energies, and spectroscopic properties. rsc.orgdigitellinc.commdpi.comemerginginvestigators.org | Modeling the degradation pathway of this compound in a remediation process. rsc.org |

| Experimental Spectroscopy (e.g., NMR) | Provides empirical data on molecular structure and conformation. nih.gov | Characterizing the polymer structure resulting from the polymerization of this compound. nih.gov |

| Integrated Approach | Accelerates material design and understanding of chemical processes through a feedback loop between theory and experiment. acs.orgyukiozaki.com | Designing novel fluorinated esters with specific lubricant properties based on computational screening and experimental validation. |

Q & A

Q. Table 1: Key Physical Properties of DMOFA

| Property | Value (from ) |

|---|---|

| Molecular Formula | CHFO |

| Boiling Point | 120°C at 15 mmHg |

| Density | 1.547 g/cm |

| CAS Number | 3107-98-0 |

Advanced Research: How can researchers design experiments to study DMOFA’s stability under varying pH and temperature conditions?

Answer:

- Experimental Design:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate DMOFA at 25°C. Monitor degradation via HPLC with UV detection (200–220 nm for ester groups).

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Couple with evolved gas analysis (EGA) to identify volatile byproducts (e.g., HF or CO) .

- Data Interpretation: Compare kinetic rates (Arrhenius plots) to predict shelf-life. Note fluorinated esters often exhibit hydrolytic resistance but may degrade under extreme alkaline conditions .

Basic Research: What are the limitations of fluorometric assays when applied to fluorinated compounds like DMOFA?

Answer:

Fluorometric methods (e.g., fluorometric assay kits for dihydroxyacetone phosphate) may face interference due to:

- Autofluorescence: Fluorinated compounds like DMOFA may emit background signals in UV/visible ranges. Use excitation/emission filters (e.g., 485/535 nm) to isolate target signals .

- Quenching Effects: Fluorine’s electronegativity can quench fluorophores. Validate assays with spike-and-recovery tests using DMOFA-spiked matrices .

Advanced Research: How can contradictions in DMOFA’s reactivity data across studies be resolved?

Answer:

Contradictions often arise from:

- Reaction Conditions: Differences in solvent polarity (e.g., DMSO vs. hexane) or catalyst purity. Replicate experiments using standardized protocols from peer-reviewed studies .

- Analytical Sensitivity: Low-resolution techniques may miss trace intermediates. Use high-resolution MS (HRMS) or -NMR to detect minor species .

- Literature Synthesis: Conduct a supplemental search on perfluorinated esters to identify class-specific trends. Cross-reference with agencies like ECHA for regulatory data .

Basic Research: What safety precautions are critical when handling DMOFA in the lab?

Answer:

- Ventilation: Use fume hoods due to potential HF release during hydrolysis .

- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and face shields.

- Waste Disposal: Neutralize fluorinated waste with calcium carbonate before disposal to prevent environmental release .

Advanced Research: What computational methods are suitable for modeling DMOFA’s interactions in polymer matrices?

Answer:

- Molecular Dynamics (MD): Simulate DMOFA’s diffusion in polymers (e.g., PDMS) using force fields like OPLS-AA, parameterized for fluorocarbons.

- Density Functional Theory (DFT): Calculate binding energies between DMOFA and polymer functional groups (e.g., ester-polymer van der Waals interactions) .

- Validation: Compare simulated diffusion coefficients with experimental data from permeation tests .

Basic Research: How should researchers prepare DMOFA stock solutions to ensure reproducibility?

Answer:

- Solvent Selection: Use anhydrous acetonitrile or tetrahydrofuran (THF) to prevent hydrolysis. Confirm purity via Karl Fischer titration (<50 ppm HO) .

- Storage: Aliquot in amber vials under argon at -20°C. Monitor concentration via gravimetric checks monthly .

Advanced Research: What strategies mitigate matrix effects when quantifying DMOFA in environmental samples?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with fluorocarbon-modified sorbents (e.g., Isolute ENV+) to isolate DMOFA from complex matrices .

- Internal Standards: Deuterated or -labeled DMOFA analogs correct for ionization suppression in LC-MS .

- Method Blanks: Analyze field blanks to identify background contamination from fluorinated surfactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.